(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-1-(3-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule with a unique structure that includes methoxyphenyl, nitrophenyl, furan, and dihydropyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps include the formation of the dihydropyrrolone core, followed by the introduction of the methoxyphenyl, nitrophenyl, and furan groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(3-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like water radical cations.
Reduction: Reduction reactions can be facilitated by hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
(3E)-1-(3-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (3E)-1-(3-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-1-(3-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other pyrrolone derivatives: Compounds with similar dihydropyrrolone cores but different substituents.
Uniqueness
The uniqueness of (3E)-1-(3-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H20N2O5 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(3E)-1-(3-methoxyphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H20N2O5/c1-34-24-9-5-8-23(18-24)29-26(19-6-3-2-4-7-19)17-21(28(29)31)16-25-14-15-27(35-25)20-10-12-22(13-11-20)30(32)33/h2-18H,1H3/b21-16+ |
InChI Key |
PQXQOOOZJKYLMT-LTGZKZEYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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